Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

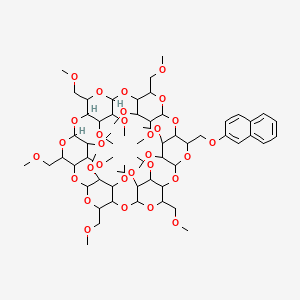

Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin is a chemically modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. This particular compound features a naphthyl group attached to the sixth position of one of the glucose units and all hydroxyl groups methylated. The molecular formula is C63H100O30, and it has a molecular weight of 1337.46 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin involves several steps:

Methylation of Cyclodextrin: The hydroxyl groups of alpha-cyclodextrin are methylated using methyl iodide in the presence of a strong base like sodium hydride.

Attachment of Naphthyl Group: The naphthyl group is introduced at the sixth position of one of the glucose units through a nucleophilic substitution reaction.

Biological Activity

Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin (M6N-α-CD) is a derivative of cyclodextrins, which are cyclic oligosaccharides known for their ability to form inclusion complexes with various guest molecules. This property enhances the solubility and bioavailability of poorly soluble compounds, making cyclodextrins valuable in pharmaceutical applications. This article focuses on the biological activity of M6N-α-CD, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

M6N-α-CD is synthesized by modifying the hydroxyl groups of alpha-cyclodextrin (α-CD) with 2-naphthyl groups and methylating the remaining hydroxyls. This modification not only alters the solubility profile but also enhances the compound's ability to interact with various biological molecules.

Table 1: Structural Characteristics of M6N-α-CD

| Property | Value |

|---|---|

| Molecular Weight | 1,200 g/mol (approx.) |

| Solubility | Soluble in organic solvents |

| Functional Groups | Hydroxyl, methyl, naphthyl |

| Cyclodextrin Type | Alpha cyclodextrin |

Mechanisms of Biological Activity

The biological activity of M6N-α-CD can be attributed to several mechanisms:

- Inclusion Complex Formation : M6N-α-CD can encapsulate hydrophobic drugs, improving their solubility and stability in aqueous environments.

- Enhanced Drug Delivery : The modified structure allows for better interaction with biological membranes, facilitating drug permeation and absorption.

- Reduced Toxicity : By encapsulating toxic compounds, M6N-α-CD can minimize adverse effects while maintaining therapeutic efficacy.

Case Study 1: Drug Solubilization

A study investigated the ability of M6N-α-CD to enhance the solubility of poorly soluble nonsteroidal anti-inflammatory drugs (NSAIDs). The results showed significant increases in solubility compared to unmodified NSAIDs. The formation of inclusion complexes was confirmed through techniques such as NMR spectroscopy and differential scanning calorimetry (DSC) .

Case Study 2: Antioxidant Activity

Research has demonstrated that M6N-α-CD exhibits antioxidant properties by scavenging free radicals. In vitro assays indicated that M6N-α-CD could significantly reduce oxidative stress markers in cellular models, suggesting potential applications in neuroprotection .

Case Study 3: Anticancer Properties

M6N-α-CD has been studied for its potential anticancer activities. It was found to enhance the cytotoxic effects of certain chemotherapeutic agents by improving their bioavailability and targeting cancer cells more effectively. In vitro studies showed that combination treatments with M6N-α-CD resulted in increased apoptosis in cancer cell lines .

Comparative Analysis with Other Cyclodextrin Derivatives

Table 2: Comparison of Biological Activities

| Cyclodextrin Derivative | Solubility Enhancement | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Hydroxypropyl-beta-cyclodextrin (HPβCD) | Moderate | Low | Moderate |

| Gamma-cyclodextrin (γ-CD) | Low | High | Low |

Properties

IUPAC Name |

31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-5,10,15,20,25-pentakis(methoxymethyl)-30-(naphthalen-2-yloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H100O30/c1-64-25-34-40-46(69-6)52(75-12)58(82-34)89-41-35(26-65-2)84-60(54(77-14)47(41)70-7)91-43-37(28-67-4)86-62(56(79-16)49(43)72-9)93-45-39(30-81-33-23-22-31-20-18-19-21-32(31)24-33)87-63(57(80-17)51(45)74-11)92-44-38(29-68-5)85-61(55(78-15)50(44)73-10)90-42-36(27-66-3)83-59(88-40)53(76-13)48(42)71-8/h18-24,34-63H,25-30H2,1-17H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGIJNKZLAFOQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(O2)C(C7OC)OC)COC)COC)COC8=CC9=CC=CC=C9C=C8)COC)COC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H100O30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.